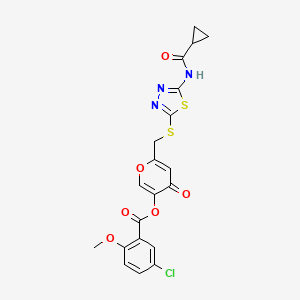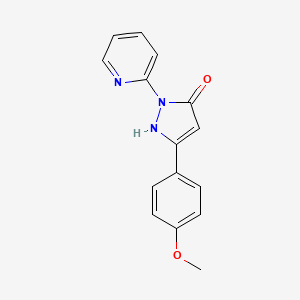
3-(4-メトキシフェニル)-1-ピリジン-2-イル-1H-ピラゾール-5-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a pyridinyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
科学的研究の応用
3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction of 4-methoxyphenylhydrazine with 2-acetylpyridine in the presence of an acid catalyst can yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This can result in the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-(4-fluorophenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
- 3-(4-chlorophenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
- 3-(4-methylphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
Uniqueness
The presence of the methoxy group in 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
特性
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-12-7-5-11(6-8-12)13-10-15(19)18(17-13)14-4-2-3-9-16-14/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRWMVIPWWDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
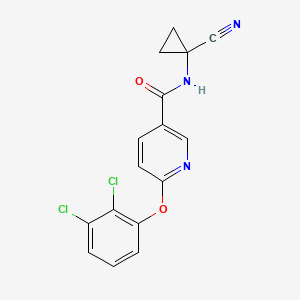
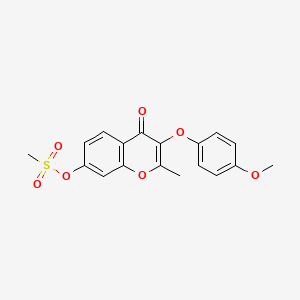
![2-CHLORO-4-FLUORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2505743.png)
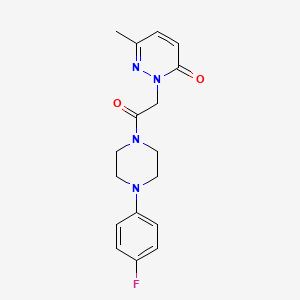
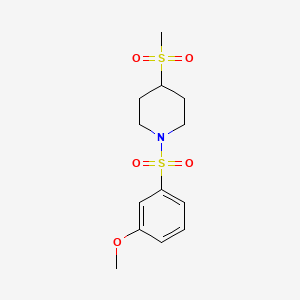
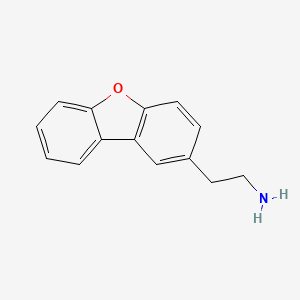
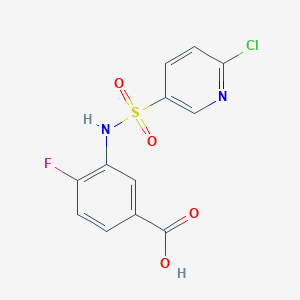
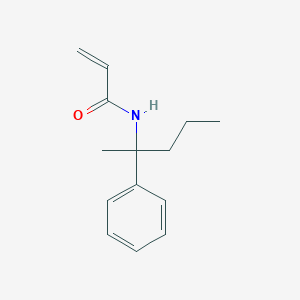
![N-(3-methoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2505749.png)
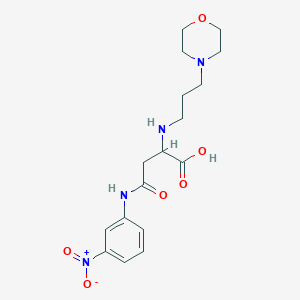
![(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)
![2,3-dimethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2505755.png)
